![molecular formula C10H7N B2577084 2-Ethynyl-1H-indole CAS No. 75258-11-6](/img/structure/B2577084.png)
2-Ethynyl-1H-indole
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Overview
Description
“2-Ethynyl-1H-indole” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many synthetic and natural compounds . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. For instance, one approach for the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . Another method involves the Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as one-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei can be determined, as well as the spin-spin coupling constants of 15N nucleus .
Chemical Reactions Analysis
Indole derivatives show reactivity with iodine at position 3, which was studied using cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .
Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .
Scientific Research Applications
Anticancer Properties
Indoles have garnered attention for their potential as anticancer agents. Researchers have investigated 2-Ethynyl-1H-indole due to its ability to inhibit cancer cell growth. It may interfere with cell division, induce apoptosis (programmed cell death), and target specific signaling pathways involved in tumor progression .
Antimicrobial Activity
Indole derivatives, including 2-Ethynyl-1H-indole, exhibit promising antimicrobial properties. They can inhibit bacterial and fungal growth by disrupting essential cellular processes. Researchers are exploring their potential as novel antibiotics and antifungal agents .
Neuroprotective Effects
Indoles may play a role in protecting neurons and preventing neurodegenerative diseases. 2-Ethynyl-1H-indole could modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. These properties make it an intriguing candidate for neuroprotection .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives, including 2-Ethynyl-1H-indole, have demonstrated anti-inflammatory and analgesic effects. These compounds may suppress inflammation and alleviate pain. Researchers compare their activity to established drugs like indomethacin and celecoxib .
Multicomponent Reactions (MCRs)
Indoles participate in multicomponent reactions, a powerful synthetic strategy. Researchers have employed 2-Ethynyl-1H-indole in MCRs to construct diverse heterocyclic compounds. These reactions allow efficient access to complex structures for drug discovery and material science .
Antiviral Potential
In vitro studies have explored the antiviral activity of 2-Ethynyl-1H-indole derivatives against RNA and DNA viruses. These compounds may inhibit viral replication and serve as potential antiviral agents .
Safety And Hazards
Safety data sheets provide information about the potential hazards of indole derivatives and the necessary precautions. For instance, one should avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is of interest to researchers . The development of new methods for the synthesis of indole derivatives is a promising area of research .
properties
IUPAC Name |
2-ethynyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBXQOYASJNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1H-indole |
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